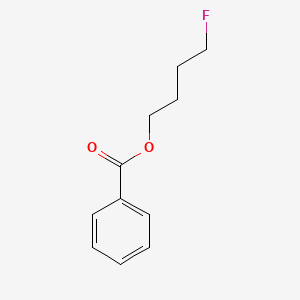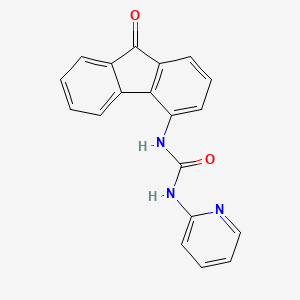
Diarylurea deriv. 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diarylurea deriv. 15 is a compound belonging to the diarylurea family, which is known for its significant role in medicinal chemistry. Diarylureas are characterized by the presence of two aromatic rings connected by a urea linkage. These compounds are widely recognized for their biological activities, including antithrombotic, antimalarial, antibacterial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diarylurea deriv. 15 can be synthesized through a one-pot sequential reaction. This method involves the reaction of aromatic amines with phosgene or its derivatives under controlled conditions. The reaction typically proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another aromatic amine to form the diarylurea compound .
Industrial Production Methods
Industrial production of diarylurea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Diarylurea deriv. 15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, halogenated derivatives, nitro compounds, and sulfonated derivatives .
Scientific Research Applications
Diarylurea deriv. 15 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer agent, kinase inhibitor, and anti-inflammatory drug.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of diarylurea deriv. 15 involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting key signaling pathways. For example, diarylurea deriv. 15 can inhibit vascular endothelial growth factor receptors, leading to reduced angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A well-known diarylurea derivative used as an anticancer agent.
Regorafenib: Another diarylurea derivative with similar anticancer properties.
Donafenib: A derivative with improved pharmacokinetic properties compared to sorafenib
Uniqueness
Diarylurea deriv. 15 is unique due to its specific substitution pattern on the aromatic rings, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and scientific research .
Properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-(9-oxofluoren-4-yl)-3-pyridin-2-ylurea |
InChI |
InChI=1S/C19H13N3O2/c23-18-13-7-2-1-6-12(13)17-14(18)8-5-9-15(17)21-19(24)22-16-10-3-4-11-20-16/h1-11H,(H2,20,21,22,24) |
InChI Key |
XVVDNGPUSVDRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3NC(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
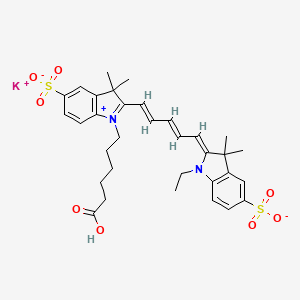

![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
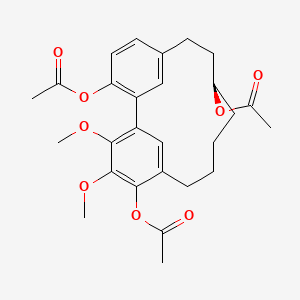
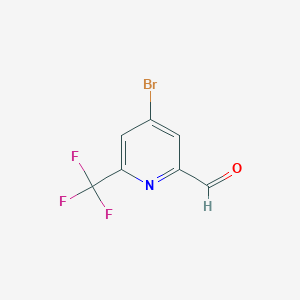
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
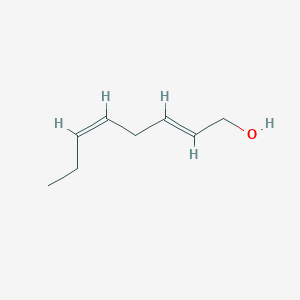
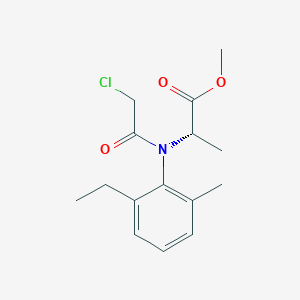
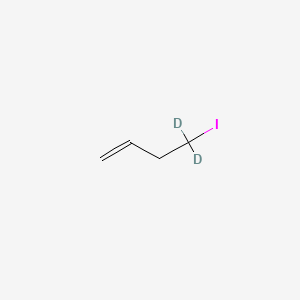
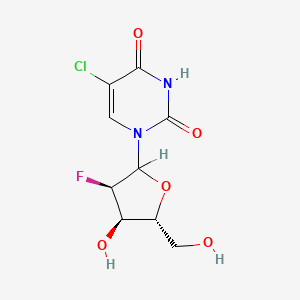
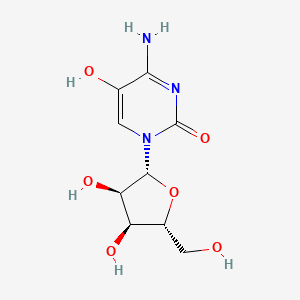
![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
